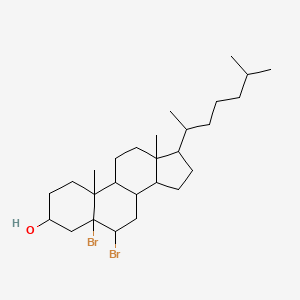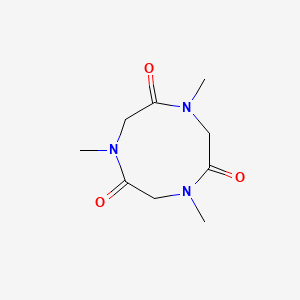
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.23 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione can be synthesized through the reaction of triazacyclononane with methylating agents . One common method involves the use of trimethyl orthoformate and triazacyclononane in the presence of an acid catalyst . The reaction is typically carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one or more of its functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Research is ongoing into its potential therapeutic uses, including as a drug delivery agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione involves its ability to form stable complexes with metal ions. This property is due to its tridentate ligand structure, which allows it to coordinate with metal centers effectively . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Triazacyclononane: A parent compound with similar coordination properties but without methyl groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: Another derivative with similar properties but different functional groups.
Uniqueness
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione is unique due to its specific methylation pattern, which enhances its stability and reactivity compared to its analogs . This makes it particularly useful in applications requiring robust and stable ligands .
Properties
CAS No. |
23380-06-5 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1,4,7-trimethyl-1,4,7-triazonane-2,5,8-trione |
InChI |
InChI=1S/C9H15N3O3/c1-10-4-8(14)12(3)6-9(15)11(2)5-7(10)13/h4-6H2,1-3H3 |
InChI Key |
NYOMGJJEWQWXHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(CC(=O)N(CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)

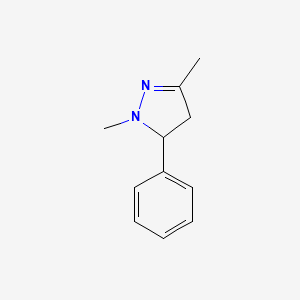
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
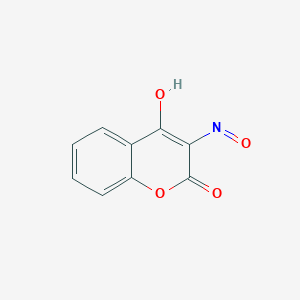
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
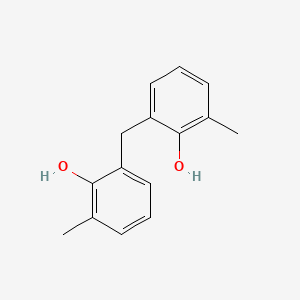
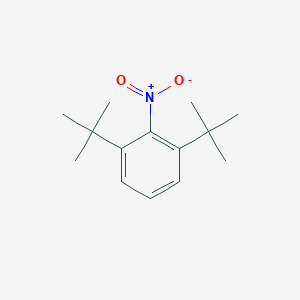
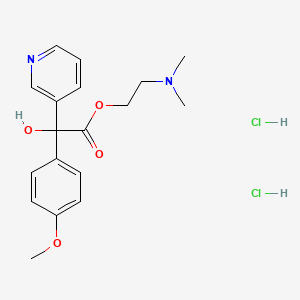
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
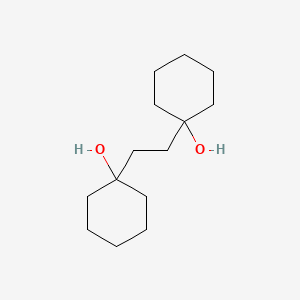
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
